molecular formula C23H22N4O4S B2937215 3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111316-68-7

3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2937215
CAS No.: 1111316-68-7
M. Wt: 450.51
InChI Key: OXCKDPXKUCLKDA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the pyridazine core with 3,4-dimethoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a suitable hydrazide with an ethoxy-substituted nitrile under dehydrating conditions.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole derivative with a thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups if present, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biology: The compound is investigated for its potential as a fluorescent probe for detecting specific biomolecules.

    Industry: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propionic acid: This compound shares the dimethoxyphenyl group but lacks the pyridazine and oxadiazole rings.

    3-(3,4-Dimethoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acrylic acid: This compound has a similar structure but features a triazole ring instead of an oxadiazole ring.

Uniqueness

3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is unique due to its combination of a pyridazine ring with both dimethoxyphenyl and oxadiazole groups, which imparts distinct electronic and steric properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

5-[[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-4-30-17-8-5-15(6-9-17)23-24-21(31-27-23)14-32-22-12-10-18(25-26-22)16-7-11-19(28-2)20(13-16)29-3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCKDPXKUCLKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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